

Assessing ONO-4057 efficacy in different cell lines

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Compound of Interest

Compound Name: ONO4057

Cat. No.: B1677316

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ONO-4057 Technical Support Center

This technical support center provides information regarding ONO-4057. Initial sections address what is known about ONO-4057, a leukotriene B4 (LTB4) receptor antagonist. However, as research data on ONO-4057 in cancer cell lines is limited, and to better serve the likely interests of oncology researchers, this guide also provides extensive information on ONO-4059 (Tirabrutinib), a Bruton's tyrosine kinase (BTK) inhibitor with a similar designation and substantial data in cancer cell line studies.

Part 1: ONO-4057 - Direct Inquiry Response Frequently Asked Questions (FAQs) about ONO-4057

Q1: What is the primary mechanism of action for ONO-4057?

A1: ONO-4057 is a selective antagonist of the leukotriene B4 (LTB4) receptor.^{[1][2][3]} It functions by blocking the binding of LTB4 to its receptor, thereby inhibiting downstream signaling pathways typically associated with inflammation.^[2]

Q2: Is there evidence for the efficacy of ONO-4057 in cancer cell lines?

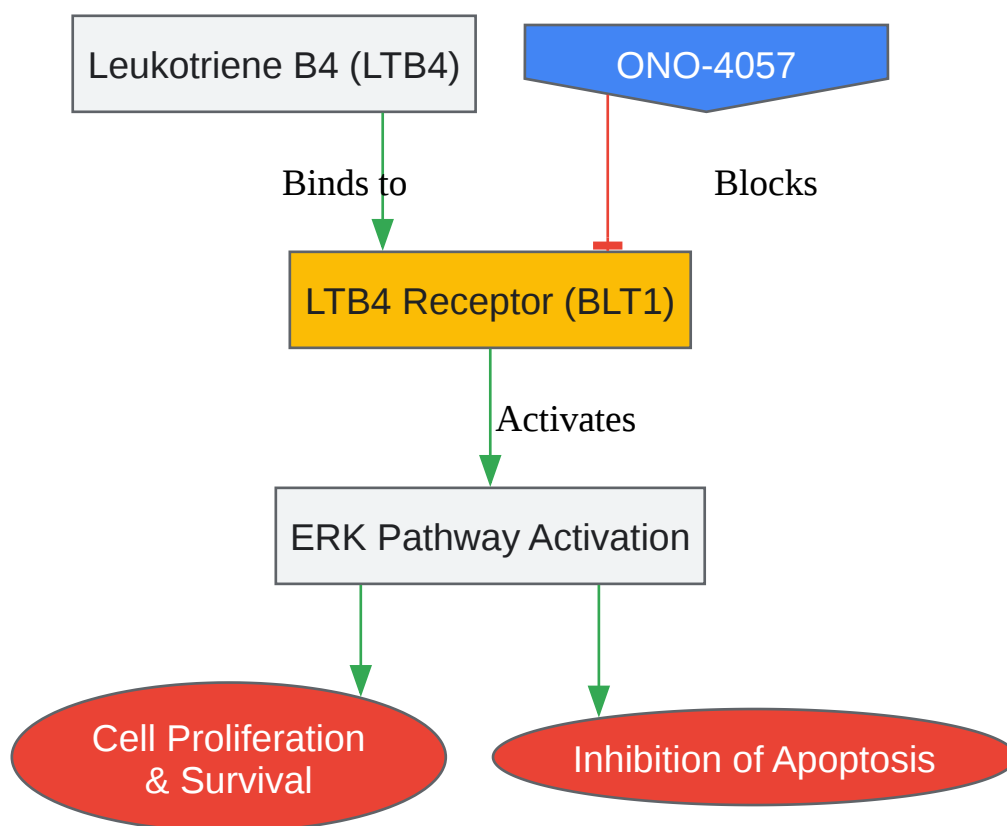
A2: Direct studies on the efficacy of ONO-4057 in cancer cell lines are not readily available in published literature. Its development and investigation have primarily focused on its anti-inflammatory properties in conditions like nephritis and allograft rejection.^{[1][3][4]}

Q3: Is there a theoretical rationale for using an LTB4 receptor antagonist like ONO-4057 in cancer research?

A3: Yes, there is an emerging rationale. The LTB4 signaling pathway has been implicated in the progression of some cancers. Studies on other LTB4 receptor antagonists have shown that blocking this pathway can induce apoptosis and suppress proliferation in colon and pancreatic cancer cell lines.[5][6][7] This suggests that the LTB4 signaling pathway could be a therapeutic target in certain cancers.[5]

Leukotriene B4 (LTB4) Signaling Pathway in Cancer

The LTB4 signaling pathway, when activated in cancer cells, can promote cell proliferation and survival, partly through the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[5] Antagonists of the LTB4 receptor would theoretically block these effects.



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Caption: LTB4 signaling pathway and the inhibitory action of ONO-4057.

Part 2: ONO-4059 (Tirabrutinib) - A Probable Compound of Interest for Oncology Research

Given the query's context for an audience of cancer researchers and the similarity in nomenclature, it is highly probable that information on ONO-4059 (Tirabrutinib) was the intended subject. ONO-4059 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor with significant research and clinical data in B-cell malignancies.

Frequently Asked Questions (FAQs) about ONO-4059 (Tirabrutinib)

Q1: What is ONO-4059 (Tirabrutinib) and what is its mechanism of action?

A1: ONO-4059, also known as Tirabrutinib, is a second-generation, irreversible BTK inhibitor.[8][9] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[8][9] By inhibiting BTK, ONO-4059 disrupts this pathway, leading to decreased tumor cell growth and survival.[10]

Q2: In which types of cancer cell lines has ONO-4059 shown efficacy?

A2: ONO-4059 has demonstrated significant efficacy in various B-cell malignancy cell lines, particularly those of the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[8][9] It has also shown activity in other B-cell lymphomas, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[10]

Q3: How does the efficacy of ONO-4059 compare to first-generation BTK inhibitors like ibrutinib?

A3: ONO-4059 is a more selective BTK inhibitor than the first-generation inhibitor, ibrutinib.[9] This increased selectivity is associated with a lower incidence of off-target effects, potentially leading to a better safety profile in clinical settings.[11] While both show efficacy, the improved tolerability of ONO-4059 may be advantageous, especially in combination therapies.[8]

Q4: What are common troubleshooting issues when assessing ONO-4059 efficacy in vitro?

A4:

- Issue: High variability in cell viability assay results.
 - Solution: Ensure a homogenous single-cell suspension before seeding. Check for and address any issues with mycoplasma contamination. Use a consistent and validated cell counting method.
- Issue: Lower than expected potency (high IC50 values).
 - Solution: Verify the integrity and concentration of the ONO-4059 stock solution. Ensure the compound is fully dissolved in the culture medium. Confirm the identity and BTK expression status of the cell line.
- Issue: Acquired resistance to ONO-4059 in long-term cultures.
 - Solution: This is a known phenomenon.[\[8\]](#) To investigate, sequence the BTK gene to check for mutations in the binding site. Explore combination therapies with inhibitors of other signaling pathways, such as PI3K or CDK4/6 inhibitors, which have shown efficacy in overcoming resistance.[\[8\]](#)

Data Presentation: Efficacy of ONO-4059 (Tirabrutinib) in Hematopoietic Cell Lines

Cell Line	Cancer Type	Subtype	Sensitivity to Tirabrutinib	Notes
TMD8	Diffuse Large B-Cell Lymphoma	ABC	Sensitive	Often used as a model for ABC-DLBCL; ONO-4059 induces apoptosis in this cell line.[9][10]
REC1	Mantle Cell Lymphoma	-	Sensitive	
HBL-1	Diffuse Large B-Cell Lymphoma	ABC	Sensitive	
U2932	Diffuse Large B-Cell Lymphoma	ABC	Sensitive	
OCI-Ly3	Diffuse Large B-Cell Lymphoma	GCB	Resistant	GCB-DLBCL cell lines are generally less sensitive to BTK inhibitors.[8]
SU-DHL-4	Diffuse Large B-Cell Lymphoma	GCB	Resistant	

Sensitivity is generally defined by a low IC50 value for cell viability, though the exact threshold can vary between studies.

Experimental Protocols

Protocol: Assessing Cell Viability using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol is for determining the concentration of ONO-4059 that inhibits cell proliferation by 50% (IC50).

Materials:

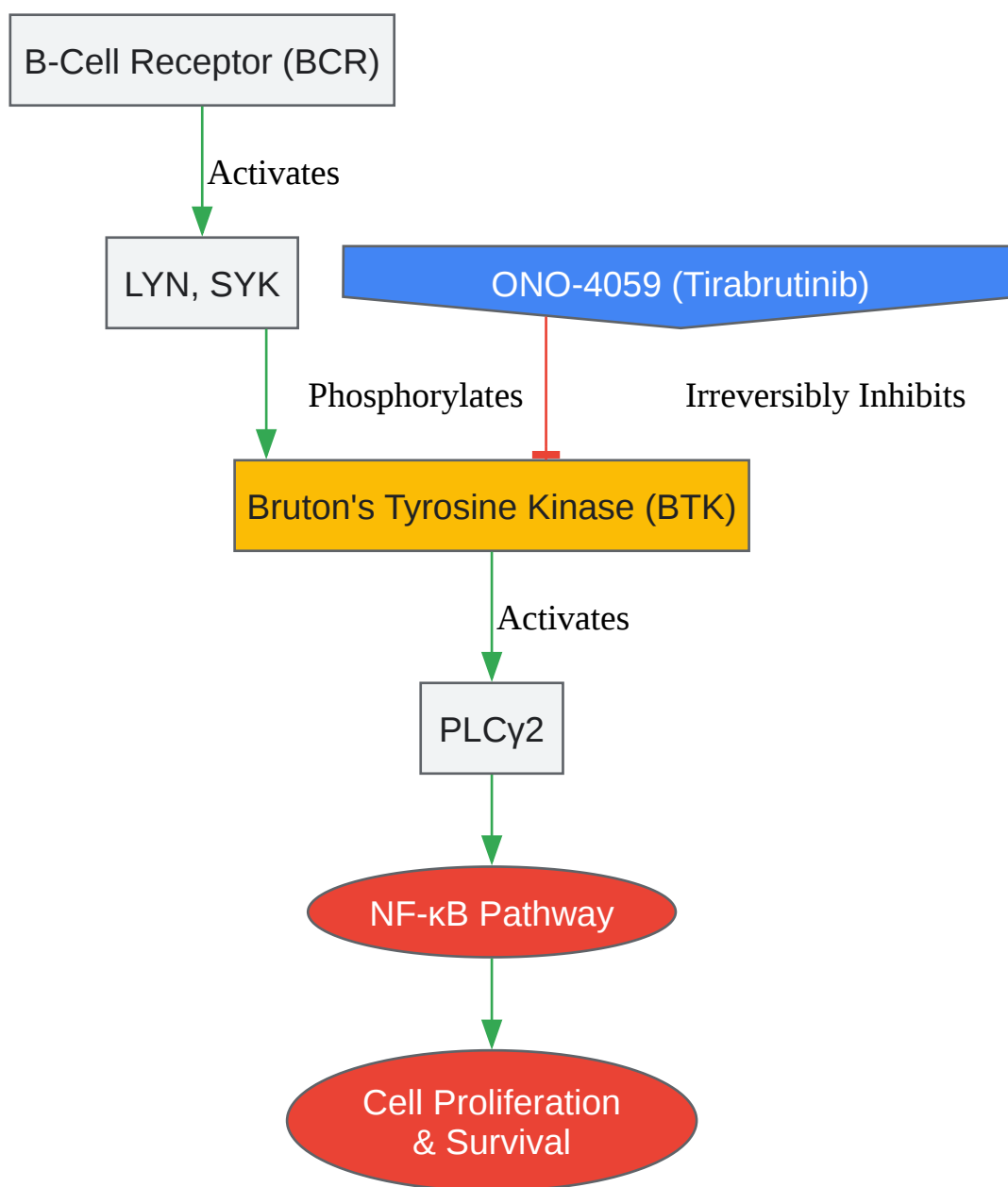
- Appropriate cancer cell line (e.g., TMD8)
- Complete cell culture medium
- ONO-4059 (Tirabrutinib)
- DMSO (for vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells in the exponential growth phase.
 - Prepare a cell suspension at the desired density (e.g., 2×10^5 cells/mL for TMD8).
 - Seed 50 μ L of the cell suspension into each well of a 96-well plate.
 - Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Preparation and Addition:
 - Prepare a 2X serial dilution of ONO-4059 in complete medium. A typical concentration range would be from 10 μ M down to 1 nM.
 - Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
 - Add 50 μ L of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 μ L.
- Incubation:

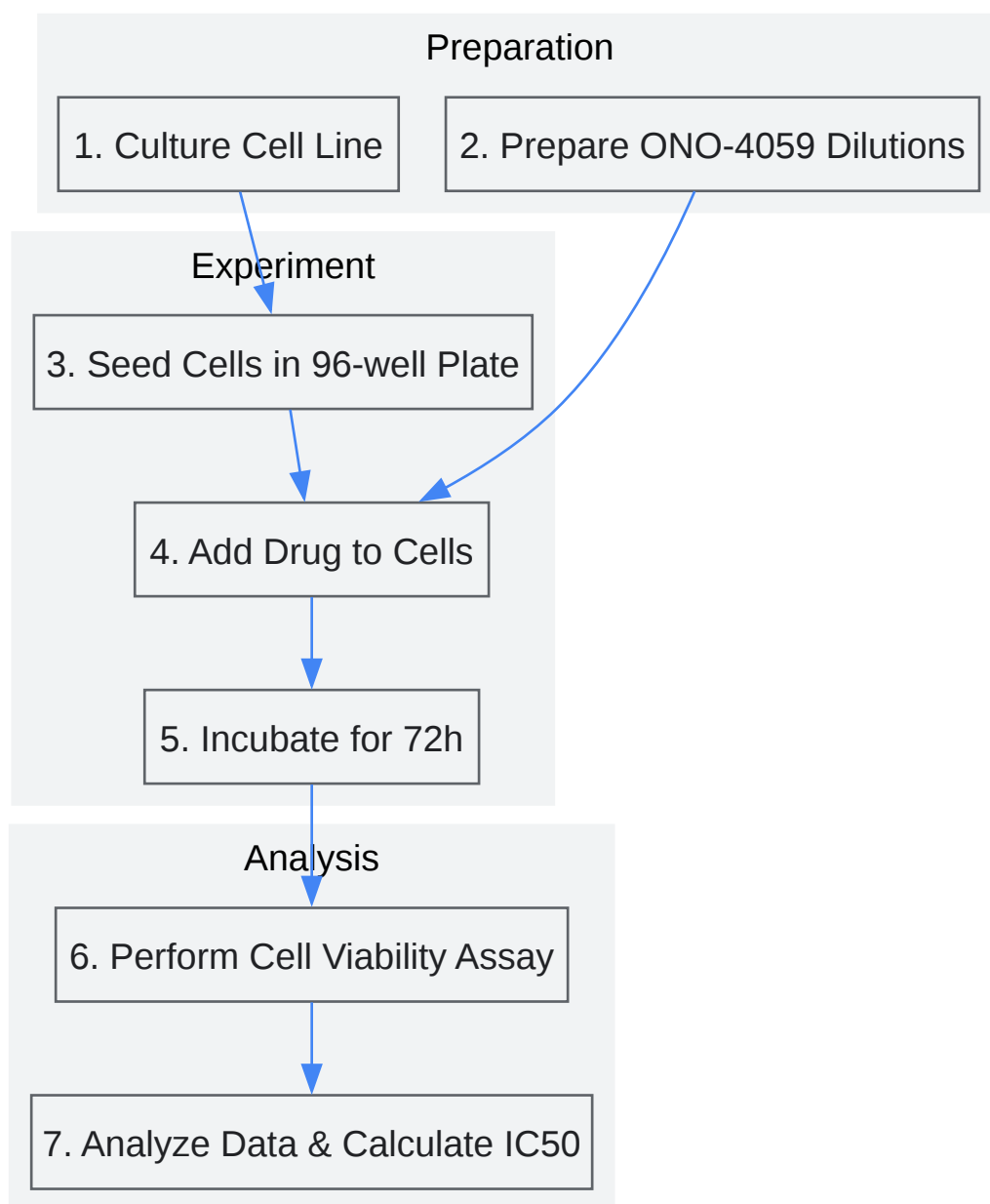
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Luminescence Reading:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence on a plate-reading luminometer.
- Data Analysis:
 - Subtract the average background luminescence (no-cell control) from all other readings.
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the normalized viability against the log of the ONO-4059 concentration.
 - Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Mandatory Visualizations



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Caption: The BTK signaling pathway and the inhibitory action of ONO-4059.



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